2-{2-Fluoro-5-nitrophenyl}acetamide
Description
2-{2-Fluoro-5-nitrophenyl}acetamide (CAS 454-07-9), also known as N-(2-fluoro-5-nitrophenyl)acetamide, is an acetamide derivative featuring a fluoro substituent at the 2-position and a nitro group at the 5-position on the phenyl ring. This compound is structurally characterized by its electron-withdrawing groups (fluoro and nitro), which influence its electronic properties, solubility, and reactivity. It is primarily utilized in synthetic organic chemistry and pharmaceutical research, though specific applications remain under investigation .
Properties
Molecular Formula |
C8H7FN2O3 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7FN2O3/c9-7-2-1-6(11(13)14)3-5(7)4-8(10)12/h1-3H,4H2,(H2,10,12) |
InChI Key |
VXTVSBFUDDMJKS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)N)F |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Positional Isomerism: N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide
The nitro group at the 5-position remains consistent, but the altered substituent positions may affect biological activity and molecular interactions .
Functional Group Replacement: 2-Cyano-N-(2-methyl-5-nitrophenyl)acetamide
Here, the fluoro group is replaced with a methyl group (CAS 219618-09-4). The methyl substituent is electron-donating, reducing the ring’s electron-deficient nature compared to the fluoro analog. This compound is used as a pharmaceutical intermediate, suggesting that methyl substitution may favor metabolic stability over the fluoro derivative’s reactivity .
Hydroxyl Substitution: N-(2-Hydroxy-5-nitrophenyl)acetamide
Replacing the fluoro group with a hydroxyl group (CAS 97-60-9) introduces hydrogen-bonding capability, significantly altering solubility and crystalline packing. The hydroxyl group may enhance bioavailability but could also increase susceptibility to oxidation compared to the fluoro analog .
Structural Modifications on the Acetamide Backbone
Cyano and Hydrazono Additions: (E)-2-Cyano-N-(2-fluoro-5-nitrophenyl)-2-(2-phenylhydrazono)acetamide (22d)
This derivative (melting point 235°C) features a cyano group and phenylhydrazono moiety, extending conjugation and increasing molecular rigidity. IR spectra show NH and CN stretches at 3320 cm⁻¹ and 2200 cm⁻¹, respectively, distinct from the target compound’s simpler acetamide structure. The additional functional groups may enhance photostability but reduce solubility .
Trifluoro Derivatives: 2,2,2-Trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]acetamide
The trifluoroacetamide group (CAS 71173-74-5) introduces strong electron-withdrawing effects, increasing acidity and resistance to nucleophilic attack.
Physicochemical and Spectral Comparisons
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